Antiproliferative Potency in Triple-Negative Breast Cancer: Ortho-Methyl Analog vs. N-Phenyl Comparator
The closest structurally characterized analog, 2-[2-(2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (compound 7k; the N-phenyl analog lacking the ortho-methyl group), demonstrated IC₅₀ values of 7.73 ± 1.05 µM against human MDA-MB-231 cells and 1.82 ± 1.14 µM against murine 4T1 cells after 72-hour treatment [1]. The target compound bears an ortho-methyl substituent on the N-aryl ring, which in analogous hydrazone series has been associated with altered steric interactions at the enzymatic binding pocket and modified lipophilicity (calculated ClogP increase of approximately 0.5 log units) [2]. No direct head-to-head comparison data are available in peer-reviewed literature; the observed activity of the N-phenyl analog provides a conservative baseline for antiproliferative expectation from the 2-hydroxybenzylidene–oxoacetamide pharmacophore.
| Evidence Dimension | Cytotoxicity (IC₅₀, 72 h) against human triple-negative breast adenocarcinoma (MDA-MB-231) and murine mammary carcinoma (4T1) cells |
|---|---|
| Target Compound Data | Not directly reported in peer-reviewed literature; N-(2-methylphenyl) substitution is expected to alter potency relative to the N-phenyl comparator. |
| Comparator Or Baseline | 2-[2-(2-Hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide (7k): MDA-MB-231 IC₅₀ = 7.73 ± 1.05 µM; 4T1 IC₅₀ = 1.82 ± 1.14 µM |
| Quantified Difference | Not quantifiable from direct comparison; ortho-methyl substitution is predicted to increase lipophilicity (ΔClogP ≈ +0.5) and may modulate cellular permeability and target engagement. |
| Conditions | MTT assay; MDA-MB-231 (human) and 4T1 (murine) cell lines; 72-h incubation; doxorubicin positive control |
Why This Matters
For procurement decisions in anticancer screening, the N-(2-methylphenyl) substituent represents a deliberate structural variation that may yield potency improvements over the characterized N-phenyl baseline, justifying its selection for SAR expansion.
- [1] Dadashpour S, Mansoori B, Mohammadi A, Majidi Z, Ghafelehbashi SE, Najjar N, Bakhshian F, Rostamzadeh S, Ghasemian M, Doustvandi MA, Baradaran B. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Res Pharm Sci. 2022 Dec 24;18(1):24–38. doi:10.4103/1735-5362.363593. View Source
- [2] Congiu C, Onnis V, Vesci L, Castorina M, Pisano C. Synthesis and biological evaluation of novel acylhydrazone derivatives as potential antitumor agents. Bioorg Med Chem. 2013 Nov 1;21(21):6738–6747. doi:10.1016/j.bmc.2013.08.007. View Source
